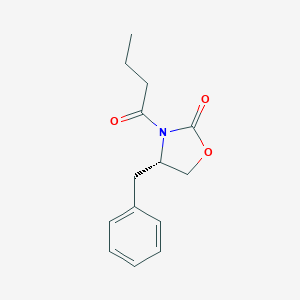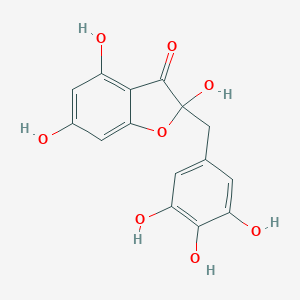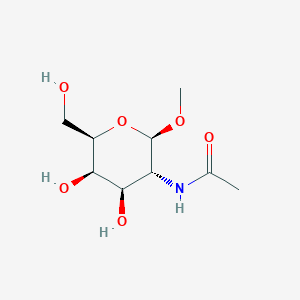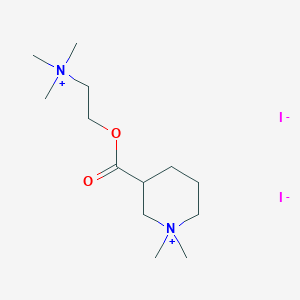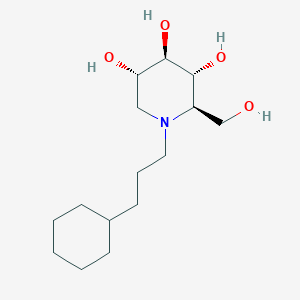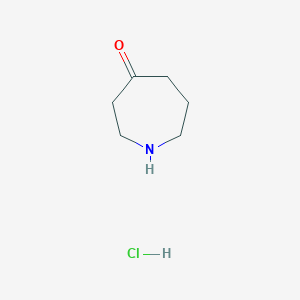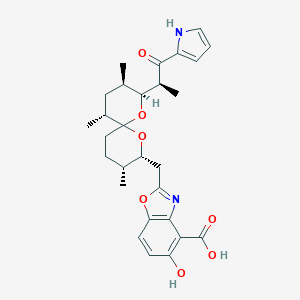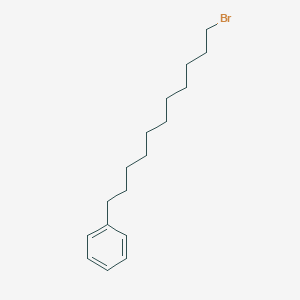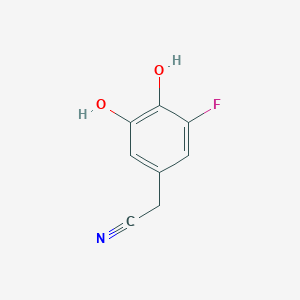
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, also known as FDOPA, is a chemical compound that has gained significant attention in the field of scientific research. FDOPA is a derivative of the amino acid tyrosine and is commonly used as a tracer in medical imaging studies.
作用機序
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is a precursor of the neurotransmitter dopamine, which is produced in the brain by the conversion of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile to L-DOPA by the enzyme aromatic L-amino acid decarboxylase (AADC). L-DOPA is then converted to dopamine by the enzyme dopamine decarboxylase. The dopamine produced is then used for various physiological functions such as movement control, reward, and motivation.
生化学的および生理学的効果
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has been shown to have a high affinity for dopamine transporters, which are responsible for the reuptake of dopamine in the brain. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is taken up by the dopamine transporters and is converted to dopamine, which is then stored in vesicles for release. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has also been shown to have a lower affinity for serotonin transporters and norepinephrine transporters.
実験室実験の利点と制限
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has several advantages for lab experiments, including its high specificity for dopamine transporters and its ability to cross the blood-brain barrier. However, (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has a short half-life, which limits its use in long-term studies. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is also expensive to produce, which can limit its availability for research studies.
将来の方向性
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has a promising future in the field of scientific research, particularly in the study of neurological disorders. Future research may focus on the development of more efficient and cost-effective synthesis methods for (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, as well as the development of new imaging techniques that can provide more detailed information about dopamine metabolism in the brain. Additionally, (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile may be used in combination with other tracers to study the effects of various drugs on dopamine release and metabolism.
合成法
The synthesis of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile involves the reaction of 3-fluoro-4,5-dihydroxybenzaldehyde with acetonitrile in the presence of a reducing agent. The reaction leads to the formation of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, which can be purified using various techniques such as column chromatography.
科学的研究の応用
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is commonly used as a tracer in medical imaging studies such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). It is used to diagnose and monitor various neurological conditions such as Parkinson's disease, neuroendocrine tumors, and pheochromocytoma. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has also been used in research studies to investigate the metabolism of dopamine in the brain and to study the effects of various drugs on dopamine release.
特性
CAS番号 |
104716-76-9 |
|---|---|
製品名 |
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile |
分子式 |
C8H6FNO2 |
分子量 |
167.14 g/mol |
IUPAC名 |
2-(3-fluoro-4,5-dihydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-5(1-2-10)4-7(11)8(6)12/h3-4,11-12H,1H2 |
InChIキー |
DIRVCCSWUIVMNS-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)F)CC#N |
正規SMILES |
C1=C(C=C(C(=C1O)O)F)CC#N |
同義語 |
Benzeneacetonitrile, 3-fluoro-4,5-dihydroxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



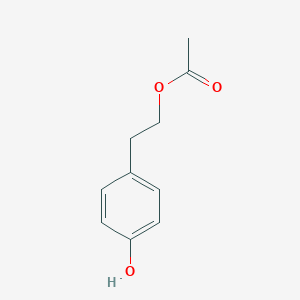

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

